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molecular formula C9H11N3 B170024 N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 131084-54-3

N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine

Cat. No. B170024
M. Wt: 161.2 g/mol
InChI Key: XTXUDUUPOZHIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051412

Procedure details

A mixture of (6-dimethylamino-3-nitro-2-pyridyl)-acetonitrile (Compound 5c,2.06 g, 10.0 mmol), Raney nickel (0.70 g, washed thoroughly with absolute ethanol), and absolute ethanol/acetic acid (4:1, 50 mL) was shaken under ahydrogen atmosphere (3 atm) for 3 hours. The resulting mixture was filteredthrough diatomaceous earth (Celite (trademark)), and the filtrate was evaporated under reduced pressure. The residual oil was dissolved in water(25 mL), the pH was adjusted to 10 with sodium carbonate, and the mixture was extracted with methylene chloride (3×25 mL). These extracts werecombined, dried (MgSO4), and evaporated under reduced pressure to yield an oil. This oil was dissolved in ethyl acetate (10 mL), and this solution was passed through an alumina (basic) filter (approximately 100 g) followed by ethyl acetate (1500 mL). The resulting filtrate was evaporated under reduced pressure to yield Compound 7j (0.44 g, 2.73 mmol,27%) as a white solid: mp, 149.0°-151.0° C.; IR
Name
(6-dimethylamino-3-nitro-2-pyridyl)-acetonitrile
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Compound 5c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1[N:8]=[C:7]([CH2:9][C:10]#N)[C:6]([N+:12]([O-])=O)=[CH:5][CH:4]=1>[Ni].C(OCC)(=O)C>[CH3:1][N:2]([CH3:15])[C:3]1[N:8]=[C:7]2[CH:9]=[CH:10][NH:12][C:6]2=[CH:5][CH:4]=1

Inputs

Step One
Name
(6-dimethylamino-3-nitro-2-pyridyl)-acetonitrile
Quantity
2.06 g
Type
reactant
Smiles
CN(C1=CC=C(C(=N1)CC#N)[N+](=O)[O-])C
Name
Compound 5c
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C(=N1)CC#N)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was shaken under ahydrogen atmosphere (3 atm) for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed thoroughly with absolute ethanol), and absolute ethanol/acetic acid (4:1, 50 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in water(25 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oil
FILTRATION
Type
FILTRATION
Details
filter (approximately 100 g)
CUSTOM
Type
CUSTOM
Details
The resulting filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C1=CC=C2C(=N1)C=CN2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.73 mmol
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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